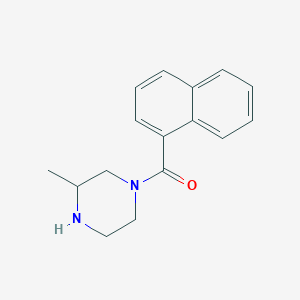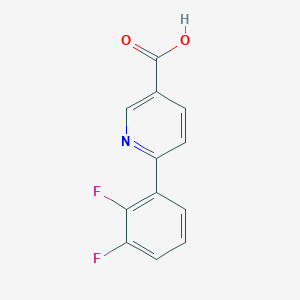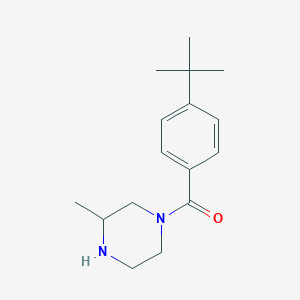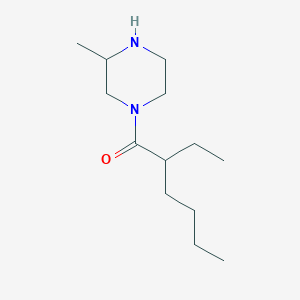
3-Methyl-1-(naphthalene-1-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-1-(naphthalene-1-carbonyl)piperazine” is a compound that is part of the piperazine class of chemicals . Piperazines are a class of organic compounds that consist of a six-membered ring containing two opposing nitrogen atoms . They are often found in drugs or in bioactive molecules .
Synthesis Analysis
Piperazine derivatives, such as “this compound”, can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
3-Methyl-1-(naphthalene-1-carbonyl)piperazine has been used in a variety of scientific research applications, including in the study of enzyme-catalyzed reactions, drug-drug interactions, and drug-protein binding. It has also been used as a model compound to study the structure and properties of other compounds. Additionally, this compound has been used to investigate the mechanism of action of various drugs, as well as to study the effects of drugs on the body.
作用機序
3-Methyl-1-(naphthalene-1-carbonyl)piperazine is known to interact with a variety of enzymes and proteins in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to bind to the serotonin transporter, which is involved in the reuptake of the neurotransmitter serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. Additionally, this compound has been shown to bind to the serotonin transporter, resulting in increased levels of serotonin in the brain.
実験室実験の利点と制限
3-Methyl-1-(naphthalene-1-carbonyl)piperazine has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is stable at room temperature, making it ideal for long-term storage. However, this compound can be toxic if ingested, and it can cause skin irritation if handled without protective gloves.
将来の方向性
Future research on 3-Methyl-1-(naphthalene-1-carbonyl)piperazine could focus on further elucidating its biochemical and physiological effects, as well as developing new uses for it. Additionally, further research could be done to determine if this compound can be used as a drug delivery system. Additionally, research could be done to investigate the potential of this compound as a therapeutic agent. Finally, research could be done to investigate the potential of this compound as a source of renewable energy.
合成法
3-Methyl-1-(naphthalene-1-carbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-naphthaldehyde with piperazine in aqueous solution. This method involves the reaction of 1-naphthaldehyde with piperazine in an aqueous solution of sodium hydroxide at a temperature of 80°C. The product is then isolated by precipitation with ethyl acetate.
特性
IUPAC Name |
(3-methylpiperazin-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-11-18(10-9-17-12)16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,17H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFCZJZTCYVZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
